molecular formula C15H12N6 B2854694 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 903201-98-9

4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2854694
CAS No.: 903201-98-9
M. Wt: 276.303
InChI Key: OWXHHWIGVPVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a sophisticated chemical scaffold designed for pharmaceutical and cancer biology research. This compound is built around a 1H-pyrazolo[3,4-d]pyrimidine core, which is a well-established purine bioisostere known for its central role in medicinal chemistry . This heteroaromatic system is strategically designed to mimic adenine, allowing it to competitively bind within the ATP-binding pockets of various kinase targets, a mechanism exploited by several approved anticancer drugs . The structure incorporates a phenyl ring at the 1-position and a 2-methylimidazole moiety at the 4-position, functional groups that are critical for interacting with hydrophobic regions and making additional hydrogen bonds within enzyme active sites . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant and broad-spectrum cytotoxic activities against diverse cancer cell lines, making them a primary focus in the discovery of novel oncotherapeutics . Specific analogs within this class have exhibited potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancers of epithelial origin such as breast, ovarian, and non-small cell lung cancer . Beyond EGFR, this chemotype shows promise for targeting other kinases involved in cell proliferation and survival. Research into related structures has also revealed their potential to inhibit P-glycoprotein, a critical efflux pump associated with multi-drug resistance in cancer cells, thereby potentially enhancing the efficacy of co-administered chemotherapeutic agents . Furthermore, mechanistic studies on similar compounds indicate the ability to induce cell cycle arrest and promote apoptosis in cancer cell populations . Given its structural features and the established bioactivity of its pharmacophore, this compound is an invaluable tool for researchers investigating new kinase inhibitors, overcoming drug resistance, and studying apoptotic pathways in vitro. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-11-16-7-8-20(11)14-13-9-19-21(15(13)18-10-17-14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXHHWIGVPVINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the phenyl group and the pyrazolo[3,4-d]pyrimidine moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of 2-methylimidazole with phenylhydrazine in the presence of a suitable catalyst.

  • Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of the intermediate with a suitable cyclizing agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound with other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Nucleophiles such as ammonia or halides, and electrophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • This contrasts with the chloro substituent in 4-chloro-1-phenyl derivatives, which primarily serves as a leaving group for further functionalization .
  • Amino vs. Imidazole: The 4-amino derivative (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits greater nucleophilicity, enabling conjugation with electrophiles, whereas the imidazole group may confer metabolic stability .
  • Hybrid Systems: The thieno-pyrimidine hybrid () demonstrates how fusion with another heterocycle alters electronic properties and bioavailability. Such hybrids often exhibit enhanced binding to kinases or DNA due to extended planar structures .

Pharmacological Implications

Pyrazolo[3,4-d]pyrimidines are established purine mimetics with antitumor and kinase-inhibitory activities. The imidazole-substituted target compound may exhibit improved selectivity compared to simpler analogues due to its ability to engage in diverse non-covalent interactions. For instance, imidazole’s basicity could mimic the adenine moiety in ATP-binding pockets, enhancing kinase inhibition.

Biological Activity

4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound is synthesized through various methods, often involving the reaction of imidazole and pyrazole derivatives. The structural framework incorporates a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating potent inhibitory effects:

Cell Line IC50 (µM) Comparison Control (Doxorubicin IC50)
A549 (Lung Cancer)2.249.20
MCF-7 (Breast Cancer)1.74Not Applicable
PC-3 (Prostate Cancer)Data PendingNot Applicable

The compound's ability to induce apoptosis in A549 cells at low micromolar concentrations was confirmed through flow cytometric analysis, where a significant increase in sub-G1 phase cells was observed, indicating a rise in apoptotic activity .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been noted to act as an epidermal growth factor receptor inhibitor (EGFRI), which is critical in many cancers . The compound's analogs have shown varying degrees of potency against wild-type and mutant EGFR forms, suggesting a targeted approach in cancer therapy.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on A549 Cells : A study demonstrated that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a distinct increase in apoptotic markers compared to control groups .
  • Structure-Activity Relationship Analysis : Research into the SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity, emphasizing the importance of this structural feature for maintaining efficacy against cancer cells .
  • Molecular Docking Studies : Molecular docking studies have provided insights into how this compound binds to EGFR, further elucidating its potential as a targeted therapy for cancers characterized by aberrant EGFR signaling .

Q & A

Q. What are the standard synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example:

  • Cyclization : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to form the pyrazolo[3,4-d]pyrimidine core .
  • Substitution : Subsequent reactions introduce substituents like imidazole via nucleophilic aromatic substitution. For instance, coupling with 2-methylimidazole under reflux in dry solvents (e.g., acetonitrile or DMF) with catalysts like K₂CO₃ .
  • Yields : Reported yields range from 62% to 80% depending on reaction optimization .

Q. Which spectroscopic methods confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?

Key techniques include:

  • ¹H NMR : Characteristic peaks for aromatic protons (δ 7.21–8.62 ppm), NH groups (δ 8.35–9.90 ppm, D₂O exchangeable), and methyl groups (δ 2.02–2.16 ppm) .
  • IR Spectroscopy : Bands for NH/OH (3295–3393 cm⁻¹), C=O (1673–1730 cm⁻¹), and aromatic C-H (3035–3084 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for C₁₈H₁₅N₅O) and fragmentation patterns validate molecular weight .

Q. What in vitro assays evaluate the anti-inflammatory potential of these compounds?

While specific anti-inflammatory assays are not detailed in the evidence, general methodologies include:

  • COX-1/COX-2 Inhibition : Measuring IC₅₀ values via enzyme-linked immunosorbent assays (ELISA).
  • Cytokine Profiling : Quantifying TNF-α or IL-6 suppression in macrophage models .
  • Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., trifluoromethyl groups enhance metabolic stability and activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazole-substituted derivatives?

Critical parameters include:

  • Solvent Selection : Dry acetonitrile or DMF improves solubility of hydrophobic intermediates .
  • Temperature : Reflux (80–100°C) ensures complete cyclization .
  • Catalysts : Anhydrous K₂CO₃ or Et₃N facilitates nucleophilic substitutions .
  • Purification : Recrystallization from ethanol/acetone enhances purity (e.g., 80% yield for compound 5 after recrystallization) .

Q. How can contradictions in biological activity data for structural analogs be resolved?

Strategies include:

  • Systematic SAR Studies : Varying substituents (e.g., methyl vs. chlorophenyl) to isolate activity contributors .
  • Assay Standardization : Replicating conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, IC₅₀ values for anticancer activity range from 45–97 nM in MCF-7 cells depending on substituents .
  • Computational Validation : Docking studies to compare binding affinities with targets like kinases .

Q. What role do computational methods play in designing kinase-targeted derivatives?

  • Molecular Docking : Predict interactions with kinase ATP-binding pockets (e.g., VEGFR2 or EGFR) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate conformational changes) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., imidazole’s hydrogen-bonding capability) .

Q. What challenges arise in establishing SAR for imidazole-containing derivatives?

  • Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder target engagement despite enhancing solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce cellular uptake .
  • Diverse Targets : A single derivative may inhibit multiple kinases, complicating SAR interpretation .

Q. Which crystallization techniques resolve halogenated derivatives for X-ray analysis?

  • Slow Evaporation : Produces high-quality crystals from DMF/ethanol mixtures .
  • Diffusion Methods : Layering hexane over a DCM solution yields diffraction-quality crystals (used in SHELX-refined structures) .
  • Cryocooling : Prevents radiation damage during data collection for low-symmetry crystals .

Q. How are selectivity profiles of kinase inhibitors validated in cellular models?

  • Kinase Profiling Panels : Test against 50–100 kinases at 1 µM to calculate selectivity scores .
  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases .
  • siRNA Knockdown : Correlate inhibitor efficacy with reduced kinase expression .

Q. What factors are critical in designing in vivo pharmacokinetic studies?

  • Solubility : Use co-solvents (e.g., PEG-400) for oral administration .
  • Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated degradation (t₁/₂ > 6 hours in rodent models) .
  • Tissue Distribution : LC-MS/MS quantifies compound levels in plasma and organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.